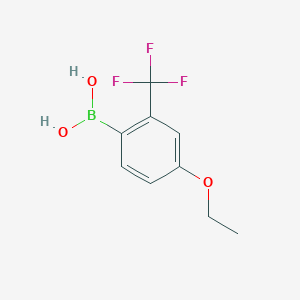

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid

Description

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid (CAS: 313545-39-0, Molecular formula: C₉H₁₀BF₃O₃) is a boronic acid derivative featuring an ethoxy (-OCH₂CH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilicity at the boron center, and the ethoxy group, which modulates solubility and steric effects . Its pinacol ester derivative (CAS: 2121512-30-7) is also commercially available, offering improved stability for storage and handling .

Properties

IUPAC Name |

[4-ethoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-6-3-4-8(10(14)15)7(5-6)9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQUWAGSWMWDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257318 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-39-0 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Medicine: Utilized in the development of pharmaceuticals, including anticancer and antituberculosis agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The presence of the ethoxy and trifluoromethyl groups enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Solubility

- 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid: While direct solubility data are unavailable, the ethoxy group likely enhances water solubility compared to non-polar analogs. For reference, 2-(trifluoromethyl)phenylboronic acid (Compound 5 in ) exhibits lower water solubility than unsubstituted phenylboronic acid due to the hydrophobic -CF₃ group .

- 4-(Trifluoromethyl)phenylboronic acid (para-CF₃) : Lower solubility than phenylboronic acid (0.8 g/L vs. 2.5 g/L at 25°C) .

- 3-Carboxyphenylboronic acid (Compound 4) : Higher solubility (4.2 g/L) due to the hydrophilic -COOH group .

Crystal Structure and Dihedral Angles

The dihedral angle between the phenyl ring and BO₂ group influences reactivity and hydrogen-bonding capacity:

Reactivity in Cross-Coupling Reactions

- This compound: The -CF₃ group enhances electrophilicity, accelerating transmetalation in Suzuki reactions. The ethoxy group may slightly reduce reactivity compared to stronger electron-withdrawing groups (e.g., -NO₂) but improves solubility in polar solvents .

- 4-(Trifluoromethyl)phenylboronic acid : Demonstrated 71% yield in a Pd-catalyzed coupling with methyl tiglate, with 11% enantiomeric excess .

- 3,5-Bis(trifluoromethyl)phenylboronic acid : Higher electron deficiency improves reactivity but reduces solubility, limiting use in aqueous conditions .

Thermal and Analytical Performance

- Thermal Stability : The -CF₃ group generally increases thermal stability. For example, 4-(trifluoromethyl)phenylboronic acid melts at 245–250°C .

- Gas Chromatography (GC) : Substituted phenylboronic acids like 3,5-bis(trifluoromethyl)phenylboronic acid (FPBA) show enhanced electron-capture detection (ECD) response but lower volatility compared to unsubstituted analogs . The ethoxy group in the target compound may improve volatility for GC applications.

Commercial Availability and Cost

Biological Activity

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid is a member of the arylboronic acid class, characterized by its unique trifluoromethyl group and ethoxy substituent. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug discovery.

- Molecular Formula : C₁₅H₂₀BF₃O₃

- Molecular Weight : 316.12 g/mol

- Structure : The compound features a boron atom bonded to a phenyl ring that contains both an ethoxy group and a trifluoromethyl group, enhancing its reactivity and selectivity in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, particularly through the formation of reversible covalent bonds with diols. This interaction is crucial for its application in drug delivery systems and as a potential therapeutic agent.

Biological Activity

Research indicates that boronic acids, including this compound, may exhibit various biological activities:

- Antiproliferative Effects : Studies have shown that phenylboronic acids can inhibit the proliferation of cancer cells. For instance, modifications at specific positions on the phenyl ring have been linked to increased antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl group at the 2-position has been noted to enhance this activity significantly .

- Drug Delivery Systems : The compound's ability to form hydrogels that are sensitive to glucose levels has been explored for self-regulated drug delivery applications. Such systems could be particularly beneficial for diabetes management, where controlled release of therapeutic agents is crucial .

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by mimicking the natural substrates or transition states, which can lead to potential applications in treating diseases where enzyme dysregulation is a factor.

Research Findings

A series of studies have provided insights into the biological activity of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis. For example, specific derivatives showed significant induction of caspase-3 activity, indicating pro-apoptotic effects .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of phenylboronic acids revealed that modifications at different positions on the phenyl ring can dramatically influence their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl at the para position was found to enhance antiproliferative effects compared to other substitutions .

Case Studies

- Cancer Treatment : A study evaluated the antiproliferative potential of various phenylboronic acid derivatives, including those structurally similar to this compound. Results indicated that these compounds could effectively inhibit cancer cell growth through mechanisms involving cell cycle disruption and apoptosis induction .

- Glucose-Sensitive Hydrogels : Research focused on developing hydrogels incorporating boronic acids for controlled drug release demonstrated promising results in regulating drug delivery based on glucose levels. This application could significantly impact diabetes treatment strategies .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C in a dry environment. Avoid prolonged storage due to potential degradation .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention if irritation persists .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., B–O stretching at ~1350 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl protons at δ 4.1–4.3 ppm, ethoxy groups at δ 1.3–1.5 ppm) .

- XRD : Resolves crystal structure and confirms boronic acid geometry .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Lithiation-Borylation : React 4-ethoxy-2-(trifluoromethyl)benzene with n-BuLi followed by trimethyl borate .

- Cross-Coupling : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters .

- Purity Optimization : Recrystallization from ethanol/water (1:3) yields >95% purity, verified by HPLC .

Advanced Research Questions

Q. How do solvation effects and conformational dynamics influence the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict solvation-free energies in acetone (ΔG = −15.2 kcal/mol) and water (ΔG = −22.7 kcal/mol), explaining its preferential solubility in polar aprotic solvents .

- Conformational Analysis : The ethoxy group adopts a planar conformation, enhancing steric hindrance near the boronic acid moiety, which affects cross-coupling efficiency .

Q. What challenges arise in synthesizing derivatives via Suzuki-Miyaura coupling, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Trifluoromethyl groups reduce electron density, slowing oxidative addition. Solution : Use electron-deficient Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

- Challenge 2 : Boronic acid protodeboronation under basic conditions. Solution : Optimize pH (pH 7–9) and add stabilizing agents like catechol .

- Validation : Monitor reaction progress via LC-MS and isolate products using silica gel chromatography (hexane:ethyl acetate = 4:1) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, stability)?

- Methodological Answer :

- Data Harmonization : Compare DSC-measured melting points (e.g., 245–250°C vs. 208–210°C ) by standardizing heating rates (5°C/min) and sample purity (>98%).

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 30 days) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the ethoxy group) .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.35 (t, J=7.0 Hz, -OCH₂CH₃), δ 4.15 (q, J=7.0 Hz, -OCH₂CH₃) | |

| ¹¹B NMR | δ 28.5 ppm (broad, B–OH) | |

| FT-IR | 1345 cm⁻¹ (B–O), 1130 cm⁻¹ (C–F), 1265 cm⁻¹ (C–O–C) |

Table 2 : Stability Under Controlled Conditions

| Condition | Degradation (%) | Major Degradation Product | Reference |

|---|---|---|---|

| 25°C, dry, 30 days | <5% | None detected | |

| 40°C/75% RH, 30 d | 12% | 2-(Trifluoromethyl)phenol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.